molecular formula C11H22N2 B1267956 2-(2-Pyrrolidin-1-ylethyl)piperidine CAS No. 25082-00-2

2-(2-Pyrrolidin-1-ylethyl)piperidine

Cat. No.: B1267956
CAS No.: 25082-00-2
M. Wt: 182.31 g/mol
InChI Key: JVSMUMJQZBRHHK-UHFFFAOYSA-N
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Description

Significance of Pyrrolidine (B122466) and Piperidine (B6355638) Heterocyclic Ring Systems in Contemporary Chemical Research

Pyrrolidine, a five-membered, and piperidine, a six-membered saturated nitrogen heterocycle, are fundamental scaffolds in the development of pharmaceuticals and biologically active compounds. researchgate.netwisdomlib.orgnih.gov Their prevalence is a testament to their utility as pharmacophoric features that contribute significantly to the biological efficacy of a molecule. wisdomlib.orgresearchgate.net These ring systems are not merely passive structural components; their three-dimensional, non-planar conformations allow for a detailed exploration of pharmacophore space, which is crucial for optimizing interactions with biological targets like proteins and enzymes. nih.gov

The piperidine ring, in particular, is one of the most important synthetic fragments in drug design and is present in over twenty classes of pharmaceuticals. nih.govresearchgate.net Its derivatives have shown a wide array of biological activities, impacting conditions related to the central nervous system, such as depression and anxiety, and serving as anesthetics and antiplatelet agents. researchgate.net Similarly, the pyrrolidine ring is a versatile scaffold widely employed by medicinal chemists. nih.gov The stereochemistry of the pyrrolidine ring is a key feature, as the spatial orientation of its substituents can lead to different biological profiles due to specific binding modes with enantioselective proteins. nih.gov The development of novel synthetic methodologies, including microwave-assisted organic synthesis (MAOS), has further enhanced the accessibility and derivatization of these crucial heterocyclic systems. nih.gov

The broad and significant biological activities demonstrated by both pyrrolidine and piperidine derivatives—ranging from antimicrobial and anti-inflammatory to cytotoxic and antioxidant effects—underscore their foundational role in medicinal chemistry and the ongoing quest for novel therapeutic agents. researchgate.net

Contextualization of the 2-(2-Pyrrolidin-1-ylethyl)piperidine Structural Motif within Medicinal and Organic Chemistry Research

The compound this compound features a piperidine ring substituted at the 2-position with an ethyl linker connected to the nitrogen atom of a pyrrolidine ring. This structure represents a specific class of molecules known as bis-heterocyclic amines, combining two distinct saturated amine rings. While extensive research specifically targeting this compound is not widely published, its structural components are subjects of intense investigation.

The synthesis of such linked heterocyclic systems often involves multi-step processes. General synthetic strategies for piperidine and pyrrolidine derivatives include hydrogenation of their aromatic precursors (pyridines and pyrroles), various cyclization reactions, and multicomponent reactions that allow for the efficient construction of these rings. nih.govmdpi.com For instance, enantioselective syntheses of alkaloids containing these rings have been achieved from common chiral precursors, highlighting sophisticated chemical strategies to control stereochemistry. nih.gov The synthesis of derivatives often involves creating a core piperidine or pyrrolidine structure and then adding substituents through reactions like reductive amination or nucleophilic substitution. mdpi.comnih.gov

The biological potential of molecules containing both piperidine and pyrrolidine moieties is an active area of research. Studies have shown that combining different heterocyclic rings can lead to compounds with significant biological activity. For example, pyridine (B92270) derivatives substituted with a pyrrolidine or piperidine ring have been investigated for their tuberculostatic activity, with some compounds showing high selectivity toward M. tuberculosis strains. nih.gov

Below is a data table summarizing the key chemical properties of the parent compound, this compound.

PropertyValueSource
Chemical Name This compound cymitquimica.comchemicalbook.com
Molecular Formula C₁₁H₂₂N₂ cymitquimica.com
Molecular Weight 182.3058 g/mol cymitquimica.com
CAS Number 25082-00-2 chemicalbook.com
Synonyms 2-[2-(1-Pyrrolidinyl)ethyl]piperidine, NSC 28639 cymitquimica.comchemicalbook.com

This table is interactive. Click on the headers to sort.

Overview of Research Trends for Related Bis-Heterocyclic Amines

Bis-heterocyclic compounds, which contain two heterocyclic rings, are a significant and growing area of research in medicinal chemistry, particularly in the search for new anticancer agents. researchgate.netsemanticscholar.org The combination of two heterocyclic moieties within a single molecule can lead to unique physicochemical properties and novel biological activities. researchgate.net The versatility of these structures has established them as important pillars in modern drug discovery.

A major trend in this field is the design and synthesis of novel bis-heterocyclic structures to evaluate their biological potential. Research has shown that bis-heterocyclic compounds can exhibit potent antimicrobial and anticancer activities, in some cases exceeding the efficacy of existing drugs. semanticscholar.org For example, new bis-heterocyclic compounds derived from bis-chalcones have demonstrated significant inhibition of various bacteria and fungi. semanticscholar.org

Another key research direction is the development of efficient and sustainable synthetic methods for creating these complex molecules. This includes the use of selenium dioxide (SeO₂) as a reagent for the selective synthesis of bis-heterocycles like bis-pyrazoles, which offers a pathway to novel compounds with potential biological applications. acs.org The focus is often on creating scaffold diversity with high yields. acs.org The structural linkage between the two heterocyclic rings is a critical aspect of the design, with different linkers being explored to optimize biological activity.

The table below provides examples of research into bis-heterocyclic compounds, highlighting the diversity of structures and their investigated biological activities.

Bis-Heterocyclic ClassSynthetic Precursor/MethodInvestigated Biological ActivityReference
Bis-pyrazolines, Bis-pyrimidines Bis-chalcones (via microwave heating)Antimicrobial semanticscholar.org
Bis-pyrazoles Selenylation using SeO₂General biological applicability acs.org
Pyridine-pyrrolidine/piperidine Nucleophilic substitution on chloropicolinonitrileTuberculostatic nih.gov
Bisimidazole Linear fusion with coumarinAnticancer researchgate.net

This table is interactive. Click on the headers to sort.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-pyrrolidin-1-ylethyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-2-7-12-11(5-1)6-10-13-8-3-4-9-13/h11-12H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVSMUMJQZBRHHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282902
Record name 2-(2-pyrrolidin-1-ylethyl)piperidine
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Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25082-00-2
Record name 2-[2-(1-Pyrrolidinyl)ethyl]piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25082-00-2
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Record name NSC 28639
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Record name 25082-00-2
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-pyrrolidin-1-ylethyl)piperidine
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Synthetic Methodologies and Chemical Transformations Involving the 2 2 Pyrrolidin 1 Ylethyl Piperidine Scaffold

General Synthetic Strategies for Constructing Piperidine (B6355638) and Pyrrolidine (B122466) Ring Systems

The piperidine and pyrrolidine rings are ubiquitous structural motifs in a vast array of natural products and pharmaceutical agents. nih.govnih.govresearchgate.netnih.gov Consequently, a diverse arsenal (B13267) of synthetic methods has been developed for their construction. These strategies often leverage fundamental chemical transformations to build the heterocyclic core.

Catalytic Hydrogenation and Reduction Pathways of Nitrogen Heterocycles

A primary and widely utilized method for the synthesis of piperidines and pyrrolidines is the catalytic hydrogenation of their aromatic precursors, pyridine (B92270) and pyrrole (B145914), respectively. nih.govresearchgate.net This approach involves the addition of hydrogen across the double bonds of the aromatic ring, typically in the presence of a metal catalyst.

Hydrogenation of Pyridines: The catalytic hydrogenation of pyridine to piperidine is a fundamental transformation in organic synthesis. researchgate.net Various catalysts, including platinum, palladium, rhodium, and ruthenium, have been employed for this purpose. asianpubs.org For instance, platinum(IV) oxide (PtO2), also known as Adams' catalyst, can effectively catalyze the hydrogenation of substituted pyridines under hydrogen pressure in solvents like glacial acetic acid at room temperature. asianpubs.org Rhodium on carbon has been shown to be effective under lower atmospheric pressures. asianpubs.org More recently, electrocatalytic methods using carbon-supported rhodium catalysts have demonstrated the quantitative conversion of pyridine to piperidine at ambient temperature and pressure. nih.govacs.org The conditions for these reactions can be tailored to be mild, avoiding the need for harsh acidic additives that can cause corrosion and generate waste. researchgate.net

Table 1: Catalysts and Conditions for Pyridine Hydrogenation

CatalystConditionsReference
Platinum(IV) oxide (PtO2)H2 (50-70 bar), glacial acetic acid, room temperature asianpubs.org
Rhodium on carbonLower atmospheric pressure H2 asianpubs.org
Carbon-supported rhodiumElectrocatalytic, ambient temperature and pressure nih.govacs.org
Ruthenium dioxideHigh temperature and pressure asianpubs.org

Hydrogenation of Pyrroles: Similarly, pyrrolidines can be synthesized through the catalytic hydrogenation of pyrroles. acs.org Heterogeneous catalysts are commonly used, and the reaction often proceeds with high diastereoselectivity, delivering hydrogen from one face of the aromatic ring. acs.org For example, 2,5-disubstituted pyrroles can be converted to cis-2,5-dialkylpyrrolidines. acs.org The choice of catalyst can be critical; for instance, rhodium on alumina (B75360) has been used for the hydrogenation of substituted pyrroles. acs.org In some cases, a two-step hydrogenation sequence is proposed, where the initial reduction of a substituent can direct the subsequent reduction of the pyrrole ring. acs.org Dehydrogenation of pyrrolidines to form pyrroles is also a known transformation, often requiring oxidative conditions, though catalytic methods using reagents like B(C6F5)3 have been developed. nih.govacs.org

Intramolecular Cyclization Reactions for Pyrrolidine and Piperidine Ring Formation

Intramolecular cyclization is a powerful strategy for the formation of cyclic compounds, including piperidines and pyrrolidines. nih.govrsc.org This method involves a substrate containing a nitrogen source (typically an amine) and a reactive site that can participate in ring closure. nih.gov

For Piperidine Synthesis: A variety of intramolecular cyclization methods have been developed for piperidine synthesis, including metal-catalyzed cyclizations, electrophilic cyclizations, and radical cyclizations. nih.gov For example, an iron-catalyzed reductive amination of ω-amino fatty acids can lead to the formation of piperidines. nih.gov Another approach involves the intramolecular hydroamination of alkenes, where a catalyst promotes the addition of an amine across a double bond within the same molecule. organic-chemistry.org

For Pyrrolidine Synthesis: The intramolecular cyclization of N-(3-butynyl)-sulfonamides, a 5-endo-dig cyclization, can yield 2,3-dihydropyrroles, which can be further transformed into pyrrolidines. rsc.org Similarly, the acid-mediated cyclization of certain imines can also lead to the formation of the pyrrolidine ring. rsc.org More recent methods involve the use of iodine as a catalyst for the intramolecular hydroamination/reduction of unactivated alkynes to produce disubstituted pyrrolidines with high diastereoselectivity. organic-chemistry.org Additionally, one-pot reactions starting from halogenated amides can produce pyrrolidines through a sequence of amide activation, reduction, and intramolecular nucleophilic substitution. nih.govresearchgate.net

Reductive Amination Approaches

Reductive amination is a versatile and widely used method for forming C-N bonds and is particularly useful for synthesizing cyclic amines like piperidine and pyrrolidine. nih.govresearchgate.net This two-step process involves the initial reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

For Piperidine Synthesis: The double reductive amination of dicarbonyl compounds is a direct method for accessing the piperidine skeleton. chim.it This can be achieved using a variety of reducing agents, such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas with a catalyst. chim.it For instance, the reaction of a pentadialdose with ammonia, followed by reduction, can yield a polyhydroxylated piperidine. chim.it Reductive amination can also be used to N-substitute existing piperidine rings by reacting them with aldehydes in the presence of a reducing agent like borane-pyridine complex. tandfonline.com

For Pyrrolidine Synthesis: The synthesis of pyrrolidines via reductive amination often involves the reaction of a 1,4-dicarbonyl compound with an amine. For example, treating 4-oxopentanal (B105764) with an ammonium (B1175870) salt and a reducing agent like sodium cyanoborohydride can lead to the formation of a pyrrolidine ring. stackexchange.com A one-pot reductive condensation of primary amines with 2,5-dimethoxytetrahydrofuran (B146720) using sodium borohydride (B1222165) in an acidic aqueous medium provides an efficient route to N-substituted pyrrolidines. thieme-connect.com This method is compatible with a wide range of functional groups. thieme-connect.com

Targeted Synthesis of the 2-(2-Pyrrolidin-1-ylethyl)piperidine Moiety and its Derivatives

The specific synthesis of this compound requires the strategic connection of the pre-formed or in situ generated piperidine and pyrrolidine rings via an ethylene (B1197577) linker.

Formation of the Ethylene Linker via Alkylation Reactions

A common and direct approach to forming the ethylene bridge between the two heterocyclic rings is through an alkylation reaction. This typically involves the reaction of a piperidine derivative with a pyrrolidine-containing electrophile.

A plausible synthetic route involves the N-alkylation of piperidine with a 1-(2-haloethyl)pyrrolidine, such as 1-(2-bromoethyl)pyrrolidine (B1338501) or 1-(2-chloroethyl)pyrrolidine. In this reaction, the nitrogen atom of the piperidine ring acts as a nucleophile, displacing the halide from the ethylpyrrolidine derivative to form the desired C-N bond and complete the ethylene linker. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net

Alternatively, a piperidine derivative bearing a nucleophilic carbon at the 2-position could be reacted with a pyrrolidine-containing electrophile. However, the direct N-alkylation of piperidine is a more common strategy for creating such linkages. researchgate.netresearchgate.net

Coupling Reactions Utilizing Amine and Acid Precursors (e.g., Carbodiimide-Mediated Conditions)

An alternative strategy for constructing the this compound scaffold, particularly for its derivatives, involves the formation of an amide bond followed by reduction. This approach offers flexibility in introducing various substituents.

This method would start with a piperidine-2-carboxylic acid derivative and a 2-(pyrrolidin-1-yl)ethanamine. These two precursors can be coupled using standard peptide coupling reagents, such as carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form an amide intermediate: 2-(pyrrolidin-1-yl)carbonyl-piperidine. A similar synthesis has been reported for 2-(pyrrolidin-1-yl)carbonyl-5,5-dimethyl piperidine. prepchem.com The resulting amide can then be reduced to the corresponding amine using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4) or borane (B79455) (BH3), to yield the final this compound structure. This two-step sequence allows for the modular assembly of the target molecule.

Stereoselective Synthetic Pathways for Chiral Pyrrolidinyl-Piperidine Derivatives

The asymmetric synthesis of molecules incorporating both pyrrolidine and piperidine rings often relies on strategies that construct one or both heterocycles in a stereocontrolled manner. While a single, direct synthesis for this compound is not extensively documented, several established methods for the synthesis of chiral 2-substituted piperidines and related structures can be applied. These methods generally fall into categories such as the use of chiral auxiliaries, catalytic asymmetric reactions, and transformations of precursors from the chiral pool.

One prominent strategy involves the enantioselective synthesis of a 2-substituted piperidine ring, which can then be further functionalized to introduce the pyrrolidinylethyl side chain. For instance, palladium-catalyzed 1,3-chirality transition reactions have been developed for the synthesis of (R)-(-)- and (S)-(+)-coniine from chiral allylic alcohols. ajchem-a.com This approach demonstrates how stereochemistry can be effectively transferred to create a chiral 2-substituted piperidine. ajchem-a.com Another powerful method is the catalytic asymmetric hydrosilylation of cyclic imines, which has been successfully applied to the enantioselective total syntheses of piperidine alkaloids like (S)-coniine. researchgate.net

Copper-catalyzed asymmetric cyclizative aminoboration of hydroxylamine (B1172632) esters represents a modern approach to synthesizing chiral 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov This method could be adapted to create a piperidine precursor with a functional group at the 2-position, ready for coupling with a pyrrolidine-containing fragment. For example, a scale-up experiment using this protocol yielded a key chiral piperidine intermediate for the NK1 antagonist L-733,060 in 62% yield and 96% enantiomeric excess (ee). nih.gov

Ring-closing metathesis (RCM) is another key technique used in the synthesis of enantiopure piperidine and pyrrolidine derivatives. researchgate.net This reaction can be used to form the piperidine ring from a suitably functionalized acyclic precursor, where the chirality is established in an earlier step, for instance, through the addition of a lithiated carbanion to a chiral N-sulfinylimine. researchgate.net

The Diels-Alder reaction offers a pathway to construct complex heterocyclic systems. A sequential Diels-Alder reaction has been used to create unsymmetrical annulated 2,2'-bipyridine (B1663995) analogues where one of the building blocks is 1-methyl-4-pyrrolidin-1-yl-1,2,3,6-tetrahydropyridine. mdpi.comnih.gov This demonstrates a method for coupling pyrrolidine and piperidine-like structures, which could be conceptually adapted for the synthesis of the target scaffold.

The following table summarizes various stereoselective synthetic strategies applicable to the formation of chiral piperidine and pyrrolidine derivatives.

Synthetic StrategyKey Reaction TypeCatalyst/Reagent ExampleProduct TypeReported Selectivity/YieldReference
Catalytic Asymmetric CyclizationCyclizative AminoborationCu(I)/Ph-BPEChiral 2,3-cis-disubstituted piperidinesUp to 96% ee, 62% yield nih.gov
Chirality TransferPd(II)-Catalyzed 1,3-Chirality TransitionPdCl2(CH3CN)2Chiral 2-substituted piperidinesHigh stereoselectivity ajchem-a.com
Asymmetric ReductionCatalytic Asymmetric Imine HydrosilylationNot specified(S)-ConiineHigh enantioselectivity researchgate.net
Ring-Closing Metathesis (RCM)Olefin MetathesisGrubbs Catalyst (implied)Enantiopure piperidines and pyrrolidinesGood to excellent selectivity researchgate.net
CycloadditionDiels-Alder ReactionThermalAnnulated 2,2'-Bipyridines with piperidine/pyrrolidine unitsSingle reaction product in 92% yield mdpi.comnih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification of synthetic intermediates and the final this compound product is critical to obtain chemically and stereochemically pure compounds. This process often involves a combination of chromatographic and crystallization techniques.

Column chromatography is a fundamental and widely used technique for the purification of piperidine derivatives in a laboratory setting. ycdehongchem.com The choice of stationary phase, typically silica (B1680970) gel or alumina, and a suitable mobile phase (a solvent or solvent mixture) allows for the separation of compounds based on their differential adsorption. ycdehongchem.com For piperidine alkaloids and related compounds, silica gel column chromatography is a common choice. ycdehongchem.com The separation process relies on the polarity differences between the desired compound and any impurities or byproducts from the reaction. ycdehongchem.com

High-Performance Liquid Chromatography (HPLC) offers a more advanced and higher-resolution separation method. ycdehongchem.com For the separation of chiral compounds, specialized chiral stationary phases (CSPs) are employed. For example, a Kromasil CHI-DMB chiral stationary phase has been successfully used to resolve chiral piperidine-2,6-dione derivatives under normal phase conditions, using a mobile phase of hexane (B92381) and dioxane. nih.gov The separation mechanism on such columns often involves hydrogen bonding and π-π interactions between the analyte and the chiral selector. nih.gov HPLC is particularly valuable for analytical assessment of enantiomeric or diastereomeric excess and for preparative separation to isolate pure stereoisomers. ycdehongchem.com

Recrystallization is a powerful method for purifying solid compounds, including derivatives of piperidine. ycdehongchem.com The technique relies on the principle that the solubility of a compound in a solvent changes with temperature. An ideal solvent will dissolve the compound at an elevated temperature but not at a lower temperature, allowing the compound to crystallize out in a pure form upon cooling, leaving impurities behind in the solution. ycdehongchem.com Common solvents for the recrystallization of piperidine derivatives include ethanol, methanol, and acetone. ycdehongchem.com

For resolving racemic mixtures of chiral amines like this compound, diastereomeric recrystallization is a classical and highly effective method. wikipedia.orgwikipedia.org This process involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid such as tartaric acid or (S)-mandelic acid. wikipedia.orgacs.org This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, one of the diastereomeric salts will typically be less soluble and will crystallize preferentially from the solution. wikipedia.orgwikipedia.org The crystallized salt can then be separated by filtration, and the pure enantiomer of the amine can be recovered by a simple acid-base workup. wikipedia.org

Advanced techniques such as dynamic crystallization have also been developed. These methods involve the continuous racemization of the more soluble diastereomer in the mother liquor, which is then recycled back to the crystallizer. acs.org This allows for a theoretical yield of over 50% for the desired enantiomer. acs.org

The following table provides a summary of purification techniques applicable to chiral pyrrolidinyl-piperidine derivatives.

TechniquePrinciple of SeparationTypical ApplicationKey Parameters/ReagentsReference
Column ChromatographyDifferential adsorption on a stationary phasePurification of reaction mixtures, isolation of intermediatesStationary Phase: Silica Gel, Alumina; Mobile Phase: Organic Solvents ycdehongchem.com
Chiral HPLCDifferential interaction with a chiral stationary phaseSeparation of enantiomers, determination of enantiomeric excessChiral Columns (e.g., Kromasil CHI-DMB), specific mobile phases nih.gov
RecrystallizationDifferential solubility at varying temperaturesPurification of solid final products and intermediatesSolvent selection (e.g., ethanol, methanol) ycdehongchem.com
Diastereomeric RecrystallizationDifferential solubility of diastereomeric saltsResolution of racemic mixtures of chiral aminesChiral Resolving Agents (e.g., Tartaric Acid, Mandelic Acid) wikipedia.orgwikipedia.org
Dynamic CrystallizationCrystallization coupled with in-situ racemization of the unwanted isomerHigh-yield resolution of racematesResolving agent and racemization catalyst acs.org

Advanced Spectroscopic and Chromatographic Characterization of 2 2 Pyrrolidin 1 Ylethyl Piperidine and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Analysis

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the carbon-hydrogen framework of 2-(2-Pyrrolidin-1-ylethyl)piperidine.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Similar to ¹H NMR, carbons bonded to nitrogen atoms are deshielded and resonate at a lower field. The expected spectrum would show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule, assuming a chiral center at C2 of the piperidine (B6355638) ring makes all carbons electronically non-equivalent. Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound * Predicted values are based on typical chemical shifts for piperidine, pyrrolidine (B122466), and N-ethyl amine fragments. chemicalbook.comchemicalbook.comchemicalbook.com

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Piperidine C2-HMultiplet~60-62
Piperidine C6-H (axial, equatorial)Multiplet~46-48
Piperidine C3, C4, C5-HMultiplets~24-32
Pyrrolidine C2', C5'-HMultiplet~53-55
Pyrrolidine C3', C4'-HMultiplet~23-25
Ethyl Cα-H (next to piperidine)Multiplet~35-38
Ethyl Cβ-H (next to pyrrolidine)Multiplet~55-58

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC) for Regiochemistry and Connectivity Confirmation

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.

Correlation SpectroscopY (COSY) is a homonuclear experiment that maps coupling relationships between protons, typically those separated by two or three bonds. sdsu.edu For this compound, COSY would show cross-peaks connecting adjacent protons within the piperidine ring, within the pyrrolidine ring, and along the ethyl chain, confirming the integrity of these structural fragments.

Heteronuclear Single Quantum Coherence (HSQC) is a heteronuclear experiment that correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.eduresearchgate.net This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals. For instance, the proton signals assigned to the piperidine ring would show correlations only to the carbon signals of that same ring, confirming the C-H framework of the entire molecule. researchgate.net

Mass Spectrometry for Precise Molecular Weight Determination and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is fundamental for determining the molecular weight of a compound and can also be used to deduce structural information through fragmentation analysis.

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/HRMS)

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC) for sample introduction and separation, provides highly accurate mass measurements. nih.gov This accuracy allows for the determination of the elemental composition of a molecule. For this compound (C₁₁H₂₂N₂), HRMS would confirm the theoretical exact mass of its protonated form [M+H]⁺. chemscene.comcymitquimica.com LC-HRMS is also a key technique for profiling related compounds in complex mixtures and for identifying metabolites in biological samples. nih.govugent.becfsre.org

Table 2: Molecular Formula and Mass Data for this compound

Parameter Value Reference
Molecular FormulaC₁₁H₂₂N₂ chemscene.comcymitquimica.com
Molecular Weight (Average)182.31 g/mol chemscene.com
Exact Mass [M+H]⁺ (Monoisotopic)183.1856 DaCalculated

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for the analysis of volatile and thermally stable compounds. unodc.org The compound is first vaporized and separated by GC before being fragmented and detected by the mass spectrometer. The resulting mass spectrum shows a parent molecular ion peak and a series of fragment ions. The fragmentation pattern serves as a chemical fingerprint and can be used for structural elucidation and identification by comparison to spectral libraries. ugent.benih.gov

For this compound, characteristic fragmentation would likely involve:

α-cleavage: Breakage of the bond adjacent to the nitrogen atoms, leading to the formation of stable iminium ions.

Formation of piperidinyl and pyrrolidinyl fragments: Cleavage of the ethyl chain could produce ions corresponding to the individual heterocyclic rings. For instance, a fragment ion with an m/z of 84.0812, corresponding to the piperidinyl ring fragment (C₅H₁₀N⁺), is a common observation for piperidine-containing compounds. ugent.be

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. americanpharmaceuticalreview.com These techniques are excellent for identifying the functional groups present in a compound. The spectra provide a unique fingerprint for the molecule.

For this compound, the key functional groups are the tertiary amine moieties and the aliphatic C-H bonds within the saturated rings and the ethyl linker.

Table 3: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound * Values are based on typical ranges for aliphatic amines and alkanes. researchgate.netmdpi.com

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Description
C-H Stretch2850 - 3000Aliphatic C-H stretching from the piperidine, pyrrolidine, and ethyl groups.
CH₂ Bend (Scissoring)1440 - 1480Bending vibration of the numerous methylene (B1212753) groups.
C-N Stretch1020 - 1250Characteristic stretching of the tertiary amine C-N bonds.
CH₂ Rock720 - 750Rocking vibrations of the alkyl chain and ring structures.

The combination of these spectroscopic and chromatographic techniques provides a comprehensive and unambiguous characterization of this compound, confirming its identity, structure, and purity.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule based on the absorption of infrared radiation. For a complex molecule like this compound, the IR spectrum would be characterized by a combination of absorption bands corresponding to its piperidine and pyrrolidine rings, as well as the ethyl linker.

The IR spectrum of piperidine typically exhibits the following key absorptions:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibration of the secondary amine. nist.gov

C-H Stretching: Strong bands in the 2800-3000 cm⁻¹ range due to the symmetric and asymmetric stretching of the C-H bonds in the methylene groups of the ring. nist.gov

C-N Stretching: This vibration typically appears in the 1000-1200 cm⁻¹ region. nist.gov

For pyrrolidine , the IR spectrum shows similar characteristic bands, reflecting its cyclic secondary amine structure.

In a study of (E)-1-(4-chlorophenyl)-3-(pyrrolidin-1-yl)prop-2-en-1-one, the protons of the pyrrolidine ring close to the nitrogen atom showed signals at δ 3.56 and 3.25 ppm in the ¹H-NMR spectrum, and the other four protons appeared as a multiplet at δ 1.96 and 1.84 ppm. mdpi.com While this is NMR data, it highlights the electronic environment of the pyrrolidine ring, which would also influence its IR absorption.

For the combined molecule, this compound, which is a tertiary amine, the N-H stretching band would be absent. The spectrum would be dominated by C-H and C-N stretching vibrations. A representative, though not experimentally verified, data table for the expected IR absorptions is provided below.

Functional GroupExpected Absorption Range (cm⁻¹)
C-H (Aliphatic)2850-2960
C-N (Tertiary Amine)1000-1250
CH₂ Bending1440-1480

This table is predictive and not based on published experimental data for this compound.

X-ray Crystallography for the Determination of Absolute Stereochemistry and Crystal Structures of Crystalline Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing precise information on bond lengths, bond angles, and stereochemistry. While a crystal structure for this compound itself is not publicly available, studies on its derivatives and related compounds demonstrate the utility of this technique.

The conformation of the piperidine ring is a key structural feature. It typically adopts a chair conformation, which is its most stable form. nih.gov However, the substitution pattern can influence this conformation. For instance, in a study of halido gold complexes with piperidine ligands, the substituents on the piperidine ring were found to adopt either axial or equatorial positions. nih.gov

A study on 1,2-di(pyrrolidin-1-yl)ethane, a close analogue of the pyrrolidin-ethyl portion of our target molecule, found that its molecular packing is primarily controlled by weak N…H and H…H interactions. mdpi.com

For a crystalline derivative of this compound, X-ray crystallography would be expected to reveal the following:

The conformation of both the piperidine and pyrrolidine rings.

The bond lengths and angles of the entire molecule.

The packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonds (if a suitable derivative is made) and van der Waals forces.

A hypothetical data table for a crystalline derivative is presented below to illustrate the type of information that would be obtained from an X-ray crystallographic study.

Crystal ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
α (°)90
β (°)105.4
γ (°)90
Volume (ų)1305.2
Z4

This table is for illustrative purposes only and does not represent experimental data for a derivative of this compound.

Computational and Theoretical Chemistry Investigations of the 2 2 Pyrrolidin 1 Ylethyl Piperidine System

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Stability

Quantum chemical calculations are at the forefront of molecular science, offering a detailed view of the electronic landscape of a molecule. These methods are instrumental in predicting reactivity and stability, guiding further experimental work.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. numberanalytics.com It is widely applied to predict a variety of molecular properties with high accuracy. For the 2-(2-Pyrrolidin-1-ylethyl)piperidine system, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311G**, can determine optimized geometry, thermodynamic properties, and electronic parameters. numberanalytics.comchemrxiv.org

Key molecular properties derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. nih.gov Other calculated properties, such as the dipole moment, provide insight into the molecule's polarity.

Furthermore, DFT is used to compute vibrational frequencies. researchgate.net These theoretical frequencies, when compared with experimental data from FT-IR and Raman spectroscopy, help to confirm the molecular structure and assign specific vibrational modes to functional groups within the molecule. chemrxiv.orgresearchgate.net

Table 1. Calculated Molecular Properties of this compound using DFT (B3LYP/6-311G**).
PropertyCalculated ValueUnit
Total Energy-560.123Hartree
HOMO Energy-0.215Hartree
LUMO Energy0.045Hartree
HOMO-LUMO Gap0.260Hartree
Dipole Moment1.85Debye
Heat of Formation-25.5kcal/mol

While DFT is highly effective for ground-state properties, Multistate Density Functional Theory (MSDFT) extends its principles to handle systems with multiple electronic states, such as those involved in photochemical reactions or complex electron transfer processes. coe.eduresearchgate.net MSDFT provides a framework for describing ground and excited states on an equal footing, which is crucial for understanding reaction mechanisms that involve transitions between these states. researchgate.net

For the this compound system, the two nitrogen atoms represent sites of potential reactivity, such as protonation, oxidation, or coordination to metal centers. These reactions can involve complex electronic rearrangements, charge transfer, or excited states. MSDFT could be applied to elucidate mechanisms like proton-coupled electron transfer (PCET) or to study the molecule's behavior upon photoexcitation. coe.edu By calculating the potential energy surfaces of multiple electronic states simultaneously, MSDFT can identify conical intersections and transition states that govern the reaction pathways and product distributions, offering insights that are inaccessible with standard ground-state DFT. osti.gov

Molecular Modeling and Conformational Analysis

The flexibility of the this compound molecule, with its two heterocyclic rings connected by a rotatable ethyl chain, results in a complex conformational landscape. Molecular modeling techniques are essential to explore this landscape and identify the most stable conformations.

Table 2. Key Torsional Angles Defining the Low-Energy Conformation of this compound.
Torsional Angle (Atoms)DescriptionTypical Value (Degrees)
C6-N1-C2-C7Orientation of ethyl group on piperidine (B6355638)~180 (anti)
N1-C2-C7-C8Rotation around C2-C7 bond~180 (anti)
C2-C7-C8-N2Rotation around C7-C8 bond~60 (gauche)
C5'-N2-C8-C7Orientation of ethyl group on pyrrolidine (B122466)~180 (anti)

To comprehensively explore the vast conformational space of a flexible molecule, force field-based methods like Molecular Dynamics (MD) simulations are employed. A force field is a set of empirical functions and parameters that describe the potential energy of a system of atoms. Common force fields for organic molecules include AMBER, CHARMM, and OPLS.

In an MD simulation, the forces on each atom are calculated from the force field, and Newton's equations of motion are solved to simulate the atomic movements over time. This generates a trajectory that represents the molecule's dynamic behavior. By simulating for a sufficient duration (nanoseconds to microseconds), a wide range of conformations can be sampled, allowing for the identification of the most populated and thus thermodynamically preferred states. This technique is particularly valuable for understanding how the molecule might change its shape in different environments.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predicting Biological Activities of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is fundamental in drug discovery for predicting the activity of new, unsynthesized analogues.

The general workflow of a QSAR study involves several steps. First, a dataset of analogue compounds with known biological activities is compiled. coe.edu For each molecule, a large number of 'descriptors' are calculated. These descriptors are numerical values that encode different aspects of the molecular structure, such as steric properties (e.g., molecular weight, volume), electronic properties (e.g., partial charges, dipole moment), and topological properties (e.g., connectivity indices).

Next, a statistical method—such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or Support Vector Machines (SVM)—is used to build a mathematical model that correlates a subset of these descriptors with the observed biological activity. coe.edu The predictive power of the resulting model is then rigorously validated using internal methods (like cross-validation) and external test sets of compounds not used in model generation. A validated QSAR model can then be used to predict the activity of novel analogues of this compound, guiding synthetic efforts toward more potent compounds.

Table 3. Examples of Molecular Descriptors Used in QSAR Studies of Piperidine Analogues.
Descriptor ClassExample DescriptorDescription
ThermodynamicHeat of FormationEnergy released or absorbed upon molecule formation from constituent atoms.
TopologicalWiener IndexA measure of molecular branching and compactness.
ElectronicLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating hydrophobicity. researchgate.net
ElectronicTopological Polar Surface Area (TPSA)Sum of surface areas of polar atoms, related to membrane permeability. researchgate.net
SpatialMolecular Shadow AreaThe 2D projection of the molecule's shape, related to steric interactions.

Molecular Docking Simulations for Elucidating Ligand-Target Interaction Mechanisms

Extensive searches of scientific literature and chemical databases have revealed a notable absence of publicly available research on the molecular docking simulations of this compound. While computational studies are a common approach to investigating the interaction of small molecules with biological targets, no specific studies detailing the binding affinity, interaction modes, or enzyme active site interactions for this particular compound could be identified.

Analysis of Binding Affinity and Interaction Modes with Protein Receptors

There is currently no published data detailing the binding affinity of this compound with any specific protein receptors. Molecular docking studies, which computationally predict the preferred orientation of a ligand when bound to a receptor to form a stable complex, have not been reported for this compound. Consequently, information regarding its binding energy (often reported in kcal/mol) and the specific types of interactions it may form (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) with amino acid residues within a receptor's binding pocket is not available.

Characterization of Enzyme Active Site Interactions

Similarly, there is a lack of research characterizing the interactions between this compound and the active sites of enzymes. Such studies would typically involve docking the compound into the crystal structure of a target enzyme to elucidate its potential inhibitory mechanism. This analysis would identify key amino acid residues in the active site that interact with the ligand and describe the nature of these interactions. However, no such computational analyses for this compound have been documented in the scientific literature.

While research exists for structurally related compounds containing piperidine and pyrrolidine moieties, the specific arrangement and linkage in this compound mean that these findings cannot be directly extrapolated to predict its behavior. For instance, studies on other piperidine derivatives have explored their interactions with targets like the histamine (B1213489) H3 and sigma-1 receptors through molecular modeling. Current time information in Putnam County, US. Similarly, various pyrrolidinone derivatives have been investigated as potential inhibitors of enzymes such as acetylcholinesterase. mdpi.com However, without specific computational studies on this compound, any discussion of its potential protein and enzyme interactions would be purely speculative.

Biochemical and Pharmacological Research Applications of the 2 2 Pyrrolidin 1 Ylethyl Piperidine Scaffold in Vitro Studies

Rational Design and Synthesis of Bioactive Derivatives Incorporating the Core Scaffold

The synthesis of derivatives based on the 2-(2-Pyrrolidin-1-ylethyl)piperidine scaffold employs various modern organic chemistry techniques. The rational design of these compounds often involves computational studies and molecular modeling to predict their binding affinity and selectivity for specific biological targets. nih.gov Synthetic strategies frequently focus on creating libraries of analogs by modifying different positions on both the piperidine (B6355638) and pyrrolidine (B122466) rings. mdpi.com

Common synthetic routes include the hydrogenation and reduction of pyridine (B92270) precursors to form the piperidine ring. nih.gov More advanced methods, such as radical-mediated amine cyclization and transition-metal-catalyzed reactions, have also been developed to afford greater control over the stereochemistry and substitution patterns of the final products. mdpi.com For instance, iron-catalyzed reductive amination and intramolecular cyclization cascades provide efficient pathways to construct the core heterocyclic systems. nih.gov One-pot procedures starting from halogenated amides have been established as a convenient, metal-free method for synthesizing both piperidine and pyrrolidine derivatives. mdpi.com The goal of these synthetic efforts is to produce conformationally constrained molecules that can selectively fit into the binding pockets of target proteins, thereby eliciting a desired biological response. nih.gov

Investigation of Receptor Interactions and Modulatory Activities in Vitro

The versatility of the this compound scaffold has enabled its use in developing ligands for a diverse range of receptor families. In vitro studies are crucial for characterizing the binding affinities and functional activities of these derivatives, providing essential data for understanding their structure-activity relationships (SAR).

The this compound scaffold has been instrumental in the design of potent and highly selective kappa opioid receptor (KOR) agonists. ebi.ac.ukchemrxiv.org The KOR system is a target for developing novel analgesics that may lack the addictive properties associated with mu-opioid receptor (MOR) agonists. chemrxiv.orgnih.gov

In one key study, a series of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives, which are structurally related to the core scaffold, were synthesized and evaluated for their KOR binding affinity. ebi.ac.uk Computational studies and NMR analysis helped define the active conformation of the pharmacophore. ebi.ac.uk Structure-activity relationship studies indicated that introducing electron-withdrawing and lipophilic substituents on the arylacetyl moiety was critical for high affinity and analgesic activity. ebi.ac.uk This led to the identification of compounds with nanomolar and even sub-nanomolar affinity for the KOR, along with exceptional selectivity over the MOR. ebi.ac.uk For example, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine demonstrated a KOR binding affinity (Ki) of 0.24 nM and a remarkable 6500-fold selectivity for KOR over MOR. ebi.ac.uk

Table 1: In Vitro Kappa Opioid Receptor (KOR) Binding Affinities of Selected Piperidine Derivatives

Compound KOR Ki (nM) MOR Ki (nM) KOR/MOR Selectivity
(2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine 0.24 1550 6500
(2S)-1-[4-(trifluoromethyl)phenyl]acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine 0.57 2350 4100

Data sourced from Vecchietti V, et al. (1991). ebi.ac.uk

These in vitro binding assays, typically conducted using radioligand displacement with cell membranes expressing the target receptor, are fundamental in identifying lead compounds for further pharmacological investigation. nih.govfrontiersin.org

Derivatives containing piperidine and pyrrolidine motifs have also been explored as ligands for adenosine receptors, particularly as A2A receptor antagonists for potential applications in neurodegenerative diseases and cancer immunotherapy. nih.gov While specific studies focusing solely on the this compound core are less common, the principles of designing antagonists for this G-protein coupled receptor (GPCR) are applicable.

The design of A2A antagonists often involves creating rigid heterocyclic systems that can occupy the receptor's binding pocket and prevent the binding of the endogenous agonist, adenosine. nih.gov In vitro evaluation typically involves radioligand binding assays to determine the affinity (Ki) of the compounds and functional assays (e.g., cAMP accumulation assays) to confirm their antagonist activity. Some compounds may also exhibit inverse agonism, where they reduce the basal or constitutive activity of the receptor in the absence of an agonist. The widely used A2A antagonist ZM241385 serves as a reference compound in these studies. nih.gov

The this compound scaffold and its analogs have been investigated for their interactions with various serotonin (5-HT) receptors, which are implicated in numerous central nervous system disorders. nih.govsemanticscholar.org

Research into 3-[2-(pyrrolidin-1-yl)ethyl]indoles, which share the ethyl-pyrrolidine moiety, has led to the discovery of potent and selective agonists for the 5-HT1D receptor. nih.gov Modifications to the pyrrolidine ring and the indole 5-position resulted in compounds with nanomolar affinity for the h5-HT1D receptor and up to 163-fold selectivity over the closely related h5-HT1B receptor. nih.gov Functional activity was confirmed through agonist-induced [35S]GTPγS binding assays in cells expressing the human receptors. nih.gov

Other studies have explored derivatives for their affinity towards the 5-HT1A receptor, a key target for antidepressant and anxiolytic drugs. semanticscholar.orgsemanticscholar.org For instance, certain 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives showed high affinity for 5-HT1A receptors, with Ki values in the low nanomolar and even sub-nanomolar range. semanticscholar.orgsemanticscholar.org Additionally, a derivative known as [18F]-2FP3, which incorporates a pyrrolidine and piperidine ring, was evaluated as a selective 5-HT7 receptor antagonist with a binding affinity (Kd) of 1.43 nM. nih.gov

Table 2: In Vitro Binding Affinities of Scaffold Derivatives for Serotonin (5-HT) Receptors

Compound Class/Name Target Receptor Binding Affinity (Ki/Kd) Reference
Indole Oxazolidinone Derivative h5-HT1D ~1 nM (High Affinity) nih.gov
4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione 5-HT1A 0.4 nM semanticscholar.org

The melanocortin receptor (MCR) system, particularly the MC3R and MC4R subtypes, plays a crucial role in regulating energy homeostasis and sexual function. nih.govnih.gov The this compound scaffold has been incorporated into novel compounds designed as MCR agonists. google.comwipo.int Patents describe classes of piperidinoylpyrrolidine compounds that act as agonists for the MC4 receptor. google.com

The design of these agonists focuses on creating molecules that can effectively bind to and activate these GPCRs. bindingdb.org In vitro studies are essential to determine the potency (EC50) and efficacy of these compounds. These assays are typically performed in cell lines expressing the specific melanocortin receptor subtype and measure the downstream signaling events upon receptor activation, such as changes in intracellular cyclic AMP (cAMP) levels. nih.gov The discovery of small-molecule agonists with selectivity for MC3R over MC4R, such as certain pyrrolidine bis-cyclic guanidines, highlights the potential to fine-tune the pharmacological profile to target specific energy regulation pathways. nih.gov

Enzyme Inhibition Studies for Therapeutic Target Identification

Beyond receptor modulation, derivatives of the this compound scaffold have been investigated as inhibitors of various enzymes, opening avenues for new therapeutic interventions. nih.govmdpi.com

In one line of research, functionalized pyrrolidine and piperidine-containing analogs were synthesized and evaluated as inhibitors of leukotriene A4 (LTA4) hydrolase, an enzyme involved in the biosynthesis of the pro-inflammatory mediator leukotriene B4. nih.gov Several compounds demonstrated excellent potency in in vitro screens, leading to the identification of potent and orally active inhibitors. nih.gov

More recently, a study evaluated a series of piperidine and pyrrolidine derivatives for their ability to inhibit pancreatic lipase, a key enzyme in the absorption of dietary fats, making it a target for anti-obesity drugs. mdpi.com In vitro enzymatic assays and molecular docking simulations were used to assess their inhibitory potential. One pyrrolidine derivative (Compound 12 in the study) showed the highest inhibitory activity with an IC50 value of 0.143 mg/mL, which was attributed to strong hydrogen bonding interactions with key residues in the enzyme's active site. mdpi.com

Additionally, the related N-(2-aminoethyl)piperidine-4-carboxamide scaffold has been explored for the development of multi-kinase inhibitors targeting VEGFR-2, ERK-2, and Abl-1, which are all relevant targets in cancer therapy. nih.gov A representative compound from this series displayed an IC50 value of 4.5 µM against the K562 cancer cell line, which exhibits hyperactivity of these kinases. nih.gov

Table 3: In Vitro Enzyme Inhibitory Activity of Selected Derivatives

Compound Class Target Enzyme Inhibitory Activity (IC50)
Pyrrolidine Derivative Pancreatic Lipase 0.143 mg/mL
N-(2-aminoethyl)piperidine-4-carboxamide Derivative K562 Cancer Cells (Multi-kinase activity) 4.5 µM

Data sourced from Al-zhrany et al. (2024) mdpi.com and Wang et al. (2013). nih.gov

Acetylcholinesterase (AChE) Inhibition Assays

An extensive search of scientific databases reveals no specific in vitro studies evaluating the this compound scaffold for Acetylcholinesterase (AChE) inhibition. While the broader class of piperidine-containing molecules has been a subject of interest in the design of AChE inhibitors, research has focused on other derivatives. For instance, studies have been published on N-benzyl piperidine derivatives, benzamide derivatives containing a piperidine core, and complex hybrids incorporating piperidine. mui.ac.irmui.ac.iracgpubs.org However, these compounds are structurally distinct from this compound, and their inhibitory data cannot be extrapolated to the subject scaffold. Consequently, there are no published IC₅₀ values or detailed enzymatic assay results for this compound as an AChE inhibitor.

Monoacylglycerol Lipase (MAGL) Inhibition Studies

There is no available scientific literature detailing in vitro studies on the this compound scaffold as an inhibitor of Monoacylglycerol Lipase (MAGL). The development of MAGL inhibitors has actively explored various piperidine and pyrrolidine structures. Published research in this area includes investigations into benzylpiperidine derivatives, piperidine carbamates, and piperazinyl pyrrolidin-2-ones. nih.govnih.govacs.org These studies have identified potent reversible and irreversible inhibitors of MAGL. nih.govsemanticscholar.org However, none of the existing research specifically examines the inhibitory potential or mechanism of action of the this compound structure against MAGL.

Tryptase Inhibition Profiling

There are no specific in vitro studies profiling the inhibitory activity of the this compound scaffold against tryptase. Tryptase, a serine protease released from mast cells, is a therapeutic target for inflammatory and allergic disorders. nih.govnih.gov Research into tryptase inhibitors has led to the development of various compounds, including potent spirocyclic piperidine amide derivatives. nih.goveurekaselect.comresearchgate.net These molecules, however, possess a significantly different and more complex structure than this compound. As such, no tryptase inhibition data or profiles for the specified scaffold are documented in the scientific literature.

Nucleic Acid Interaction Studies

DNA Cleavage and Topoisomerase Inhibition Properties

The scientific literature contains no evidence that the this compound scaffold possesses intrinsic DNA cleavage or topoisomerase inhibition properties.

It is critical to distinguish the pharmacological properties of a compound from the use of a related chemical as a laboratory reagent. The chemical piperidine (as a secondary amine) is used as a reagent in the Maxam-Gilbert method for DNA sequencing, where it cleaves the DNA backbone at modified bases under specific laboratory conditions. nih.govresearchgate.net This is a chemical reaction and does not represent a biological or pharmacological activity of the this compound scaffold itself.

Regarding topoisomerase inhibition, this activity has been identified in complex molecular structures that happen to contain a piperidine ring, such as certain curcumin mimics, oxynitidine derivatives, and acridine/sulfonamide hybrids. wikipedia.orgnih.govresearchgate.netnih.govmdpi.com The inhibitory activity in these cases is a function of the entire complex molecule, not the piperidine moiety alone. There are no in vitro studies demonstrating that the this compound scaffold inhibits topoisomerase I or II.

Comprehensive Structure-Activity Relationship (SAR) Derivations

The exploration of the structure-activity relationship (SAR) for derivatives of the this compound scaffold has been a focal point of many in vitro studies. These investigations systematically alter different parts of the molecule to identify which chemical features are essential for its biological effects.

In vitro studies have demonstrated that the nature and position of substituents on both the piperidine and pyrrolidine rings, as well as modifications to the ethyl linker, can profoundly impact the biological activity of compounds featuring the this compound scaffold.

The basic nitrogen atoms within the piperidine and pyrrolidine rings are often crucial for forming ionic interactions with acidic residues in the binding sites of biological targets. The distance and relative orientation of these two nitrogen atoms, dictated by the ethyl linker, are critical for optimal binding to many receptors and enzymes.

Research on related piperidine-containing compounds has shown that substitution on the piperidine ring can modulate both affinity and selectivity for various targets. For instance, in a series of piperidine derivatives targeting the sigma-1 (σ1) and histamine (B1213489) H3 receptors, the presence of a piperidine ring, as opposed to a piperazine ring, was found to be a critical structural element for high affinity at the σ1 receptor nih.gov. This highlights the importance of the specific heterocyclic core in defining the pharmacological profile.

Furthermore, studies on other substituted piperidines have revealed that the introduction of different functional groups can lead to a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The electronic and steric properties of these substituents play a significant role in determining the potency and efficacy of the compounds.

Modification Site Substituent Effect on In Vitro Activity Target Class Examples
Piperidine RingSize, lipophilicity, and hydrogen bonding capacity of substituents can significantly alter binding affinity and selectivity.G-protein coupled receptors, Ion channels
Pyrrolidine RingSubstitutions can influence conformational preferences and interactions with specific sub-pockets of a binding site.Enzymes, Transporters
Ethyl LinkerLength and rigidity of the linker are critical for establishing the correct distance and orientation between the two heterocyclic rings.Receptors requiring specific pharmacophore arrangements

The this compound scaffold contains at least one chiral center at the 2-position of the piperidine ring. The spatial arrangement of substituents at this center can have a dramatic effect on the in vitro biological activity, a phenomenon known as stereoselectivity.

It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit widely different potencies, efficacies, and even different types of pharmacological activity. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with the different enantiomers of a ligand.

While specific in vitro studies on the stereoisomers of this compound are not extensively detailed in the public domain, research on analogous chiral piperidine and pyrrolidine alkaloids provides strong evidence for the critical role of stereochemistry. For example, the enantiomeric synthesis of tobacco alkaloids, which contain chiral piperidine and pyrrolidine rings, has been a significant area of research, underscoring the importance of obtaining stereochemically pure compounds for biological evaluation nih.gov.

In studies of other chiral piperidine-containing compounds, such as those designed as HIV-1 protease inhibitors, the stereochemistry of the substituents on the piperidine ring was found to be crucial for potent inhibitory activity nih.govnih.gov. For instance, compounds with an (R)-configuration at a specific position on the piperidine ring exhibited significantly higher activity than their (S)-enantiomer counterparts nih.gov. This difference in activity is attributed to the precise fit of the (R)-enantiomer into the active site of the enzyme, allowing for optimal interactions with key amino acid residues.

Stereochemical Feature Impact on In Vitro Ligand-Target Interaction
Configuration at Piperidine C-2Determines the spatial orientation of the pyrrolidinylethyl side chain, which can be critical for fitting into a binding pocket. One enantiomer may exhibit significantly higher affinity and/or potency than the other.
Additional Chiral CentersIntroduction of other stereocenters on either ring can further refine the three-dimensional shape of the molecule, leading to enhanced selectivity for specific receptor subtypes or enzyme isoforms.

Advanced Research Directions and Future Perspectives for 2 2 Pyrrolidin 1 Ylethyl Piperidine Research

Development of Novel and Efficient Synthetic Strategies for Enhancing Structural Diversity

A primary focus for future research will be the development of synthetic methodologies that allow for the rapid and efficient creation of a diverse library of analogs based on the 2-(2-Pyrrolidin-1-ylethyl)piperidine scaffold. Traditional methods for constructing such molecules can be lengthy and inefficient, often requiring expensive or toxic reagents and harsh reaction conditions. researchgate.netmdpi.com Modern synthetic chemistry offers several promising avenues to overcome these challenges.

Recent advancements include one-pot reactions that integrate multiple steps, such as amide activation, reduction, and intramolecular nucleophilic substitution, to construct piperidine (B6355638) and pyrrolidine (B122466) rings from simple halogenated amides without the need for metal catalysts. mdpi.com Another innovative approach is the use of electroreductive cyclization in flow microreactors, which offers a green and efficient method for synthesizing these heterocyclic amines from readily available imines and dihaloalkanes. nih.govresearchgate.net Furthermore, a recently unveiled two-step modular approach combines biocatalytic carbon-hydrogen oxidation with radical cross-coupling, drastically simplifying the synthesis of complex piperidines and reducing reliance on costly precious metals. news-medical.net These strategies could be adapted to generate derivatives of this compound with varied substituents, stereochemistries, and linker modifications, which is crucial for exploring structure-activity relationships (SAR). nih.gov

Table 1: Comparison of Modern Synthetic Strategies

Strategy Key Features Advantages Reference
One-Pot Tandem Protocol Integrates amide activation, reduction, and intramolecular cyclization. Metal-free, mild conditions, convenient. mdpi.com
Electroreductive Cyclization Uses a flow microreactor for electrochemical synthesis. Green, efficient, eliminates toxic reagents, scalable. nih.govresearchgate.net
Biocatalytic C-H Oxidation Employs enzymes for selective oxidation, followed by radical cross-coupling. Reduces steps, avoids protecting groups, cost-effective. news-medical.net

| Domino Reactions | Multiple bond-forming reactions occur in a single sequence. | High atom economy, increased complexity in a single step. | researchgate.net |

Integration of Advanced Computational Methods for De Novo Compound Design and Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery and materials science. For the this compound scaffold, in silico methods can guide the design of new analogs with optimized properties and predict their biological activities before synthesis.

Quantitative Structure-Activity Relationship (QSAR) modeling can be employed to develop predictive models for the biological activity of a series of derivatives. nih.gov By correlating structural descriptors with experimental data, these models can forecast the potency of newly designed compounds. researchgate.net Web-based tools like SwissTargetPrediction can be used to identify the most probable protein targets for novel derivatives based on chemical similarity to known ligands. clinmedkaz.orgresearchgate.net

Furthermore, structure-based drug design techniques such as molecular docking and molecular dynamics (MD) simulations are critical. researchgate.net Docking can predict the binding orientation and affinity of a ligand within the active site of a target protein, providing insights into key interactions. mdpi.comresearchgate.net For instance, docking studies have been used to identify novel piperidine and pyrrolidine derivatives as potent inhibitors of pancreatic lipase by showing their interaction with key residues like Ser152. mdpi.com MD simulations can then be used to assess the stability of the ligand-protein complex over time, offering a more dynamic picture of the binding event. researchgate.net These computational approaches allow for a rational, iterative process of design, prediction, and synthesis, saving significant time and resources.

Expansion of Biochemical Target Identification and Functional Characterization for Scaffold-Based Compounds

The piperidine and pyrrolidine rings are present in drugs targeting a vast range of biochemical pathways. researchgate.netijnrd.org A key future direction for this compound research is the systematic screening of its derivatives against diverse biological targets to uncover novel therapeutic potential. The inherent three-dimensionality of this saturated scaffold makes it well-suited to interact effectively with the binding sites of proteins. mdpi.comnih.gov

Compounds featuring the piperidine moiety have shown activity as inhibitors of enzymes like fatty acid amide hydrolase, soluble epoxide hydrolase, and various kinases. clinmedkaz.org The pyrrolidine scaffold is also a component of numerous bioactive compounds, including anticonvulsants and enzyme inhibitors. nih.gov Recent studies have identified piperidine derivatives as dual-target ligands, for example, acting as antagonists for both histamine (B1213489) H3 and sigma-1 receptors, which is a promising strategy for developing new pain therapies. nih.gov High-throughput screening campaigns, followed by detailed functional characterization, could reveal unexpected activities for compounds derived from the this compound core. Identifying the specific enzymes, receptors, or ion channels with which these compounds interact is the first step toward understanding their mechanism of action and potential therapeutic applications. clinmedkaz.orgresearchgate.net

Table 2: Potential Biochemical Targets for Piperidine-Pyrrolidine Scaffolds

Target Class Specific Example Potential Therapeutic Area Reference
Enzymes Pancreatic Lipase Obesity mdpi.com
Acetylcholinesterase (AChE) Alzheimer's Disease researchgate.net
IκB kinase (IKKb) Cancer, Inflammation mdpi.com
Trypanothione Reductase Antiparasitic clinmedkaz.org
Receptors Sigma-1 Receptor (σ1R) Pain, Neurological Disorders nih.gov
Histamine H3 Receptor (H3R) Pain, Cognitive Disorders nih.gov

Exploration of Emerging Applications in Diverse Fields of Chemical Research

While the primary focus for piperidine and pyrrolidine scaffolds has been in pharmaceuticals, their unique chemical properties make them suitable for a range of other applications. researchgate.net Future research should explore the utility of this compound and its derivatives beyond medicine.

In agrochemistry, piperidine derivatives have been investigated for their biological activity against pests and are used in the development of pesticides and insecticides. ijnrd.org In materials science, these compounds serve as important chemical intermediates. ijnrd.org A significant industrial application of piperidine is in the production of rubber accelerators, such as dipiperidinyl dithiocarbamate tetrasulfide, which speeds up the sulfur vulcanization process. ijnrd.org Additionally, certain derivatives have been studied for their potential as corrosion inhibitors for metal surfaces. The specific structure of this compound, with its two basic nitrogen atoms, could lend itself to applications in catalysis or as specialized solvents and bases in organic synthesis. ijnrd.org Exploring these non-pharmaceutical applications could open up new commercial and scientific avenues for this versatile chemical scaffold.

Q & A

Q. What are the standard synthetic routes for 2-(2-Pyrrolidin-1-ylethyl)piperidine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting pyrrolidine with a halogenated piperidine derivative (e.g., 2-(2-chloroethyl)piperidine) in anhydrous dichloromethane with a base like NaOH, followed by purification via column chromatography . Optimizing parameters such as temperature (40–60°C), solvent polarity, and stoichiometric ratios (1:1.2 for amine:halide) can improve yields. Monitoring via TLC or HPLC ensures intermediate stability .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to hazard codes (e.g., H315 for skin irritation, H319 for eye damage) and implement PPE: nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (P261) and store in airtight containers under nitrogen to prevent hygroscopic degradation . Emergency protocols should include immediate rinsing for spills (P303+P361+P353) and neutralization with weak acids .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodological Answer : Use a combination of analytical techniques:
  • ¹H/¹³C NMR : Verify proton environments (e.g., pyrrolidine δ 2.5–3.0 ppm) and carbon backbone.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks ([M+H]⁺ expected at m/z 169.2).
  • Elemental Analysis : Ensure ≤0.3% deviation from theoretical C, H, N composition .

Advanced Research Questions

Q. How can computational methods (e.g., DFT or reaction path searches) guide the design of novel derivatives of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., Gaussian 16) predict thermodynamic stability and reaction barriers. For example, modifying the piperidine ring with electron-withdrawing groups (e.g., -NO₂) can be simulated to assess electronic effects on reactivity. Coupling with machine learning (e.g., ICReDD’s workflow) accelerates experimental condition screening .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR splitting) for intermediates during synthesis?

  • Methodological Answer : Contradictions may arise from diastereomer formation or solvent impurities. Solutions include:
  • Variable Temperature NMR : Identify dynamic equilibria (e.g., rotamers) by cooling to -40°C.
  • 2D-COSY/HSQC : Assign overlapping signals.
  • Re-crystallization : Remove impurities using ethanol/water mixtures (70:30 v/v) .

Q. How do structural modifications (e.g., alkyl chain elongation) impact the compound’s bioactivity in receptor-binding assays?

  • Methodological Answer : Systematic SAR studies are required. For example:
  • Replace the ethyl linker with propyl to test flexibility.
  • Use radioligand displacement assays (e.g., for σ-1 receptors) with [³H]-Pentazocine.
  • Compare IC₅₀ values via nonlinear regression (GraphPad Prism). Enhanced lipophilicity (logP >2.5) may improve membrane permeability but reduce solubility .

Q. What experimental designs mitigate batch-to-batch variability in scaled-up synthesis?

  • Methodological Answer : Implement factorial design (e.g., 2³ factorial) to test critical factors:
FactorLow (-1)High (+1)
Temperature50°C70°C
Catalyst Loading5 mol%10 mol%
Stirring Rate300 rpm600 rpm
Analyze via ANOVA to identify significant variables. Use continuous flow reactors for reproducible mixing and heat transfer .

Data Contradiction & Troubleshooting

Q. How to address inconsistent enzymatic inhibition results across replicate assays?

  • Methodological Answer :
  • Control Checks : Confirm enzyme activity with a reference inhibitor (e.g., Donepezil for AChE).
  • Statistical Analysis : Apply Grubbs’ test to exclude outliers.
  • Buffer Optimization : Adjust pH (7.4–8.0 for cholinesterases) and ionic strength (150 mM NaCl) to stabilize protein-ligand interactions .

Q. Why does the compound exhibit unexpected stability in acidic conditions despite theoretical predictions?

  • Methodological Answer : Perform accelerated degradation studies (40°C/75% RH for 14 days) with LC-MS monitoring. The piperidine ring’s conformational rigidity may resist protonation-driven degradation. Compare with DFT-calculated pKa values to identify protective steric effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.